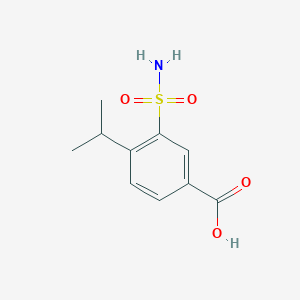
3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid is an organic compound with the molecular formula C10H13NO4S. It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted with an isopropyl group and a sulfamoyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Introduction of Isopropyl Group: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction. This involves reacting benzoic acid with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate product with sulfamoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted benzoic acid derivatives
Applications De Recherche Scientifique
3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly as an anti-inflammatory agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, including those involved in inflammation and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Sulfamoylbenzoic acid: Similar structure but lacks the isopropyl group.
4-Isopropylbenzoic acid: Similar structure but lacks the sulfamoyl group.
3-Sulfamoylbenzoic acid: Similar structure but the sulfamoyl group is in a different position.
Uniqueness
3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid is unique due to the presence of both the isopropyl and sulfamoyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H13NO4S |
|---|---|
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
4-propan-2-yl-3-sulfamoylbenzoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-6(2)8-4-3-7(10(12)13)5-9(8)16(11,14)15/h3-6H,1-2H3,(H,12,13)(H2,11,14,15) |
Clé InChI |
XALXFSQVBICFKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


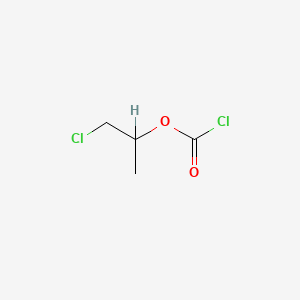
![7,14-Diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B8725989.png)
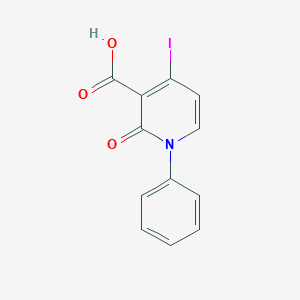
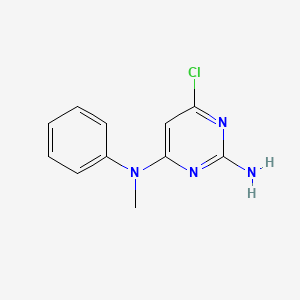
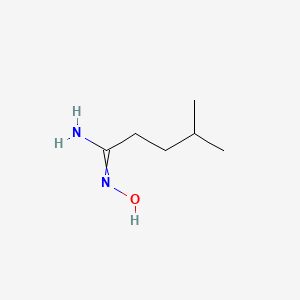


![4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane](/img/structure/B8726041.png)

![2-Methyl-6-oxo-1,4,5,6-tetrahydro-cyclopenta[b]pyrrole-3-carboxylic acid ethyl ester](/img/structure/B8726075.png)
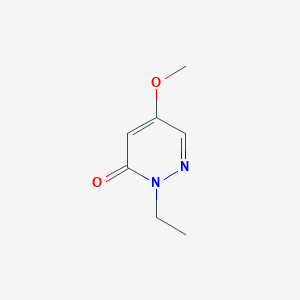
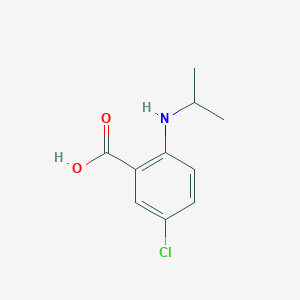
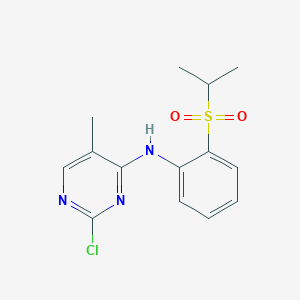
![2-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B8726101.png)
